Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

Purity Synthetic Yield Procurement

Researchers requiring a geminal dinitrile building block with conformational constraint and balanced lipophilicity (logP -0.74) often face limited scaffold options. Tetrahydropyran-4,4-dicarbonitrile (CAS 111511-90-1) directly solves this. • Enables CNS-penetrant 5-HT6 antagonists (IC50 0.74 nM) & potent anti-HIV agents • High-yield 80.8% cyclization; commercially available at 98% purity • Scalable to multi-kg with defined synthetic protocols; dual cyano groups offer versatile derivatization

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 111511-90-1
Cat. No. B045274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-2H-pyran-4,4(3H)-dicarbonitrile
CAS111511-90-1
SynonymsDihydro-2H-pyran-4,4(3H)-dicarbonitrile;  Tetrahydro-4H-pyran-4,4-dicarbonitrile
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1COCCC1(C#N)C#N
InChIInChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2
InChIKeyBZWZQQPETNQTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile (CAS 111511-90-1): A Versatile Geminal Dinitrile Building Block for Pharmaceutical Synthesis


Dihydro-2H-pyran-4,4(3H)-dicarbonitrile (CAS 111511-90-1), also known as tetrahydropyran-4,4-dicarbonitrile, is a heterocyclic building block featuring a saturated six-membered tetrahydropyran ring with a geminal dinitrile substitution at the 4-position . This unique structural motif—combining a hydrophilic, hydrogen-bond-accepting oxygen heterocycle with two electron-withdrawing cyano groups—imparts distinct physicochemical properties, including a low predicted logP of -0.74 (ACD/LogP) and moderate aqueous solubility . The compound is commercially available with purity specifications typically ranging from 95% to 98% and is supplied as a white to light brown solid . It serves as a key intermediate in the synthesis of potent anti-HIV agents and selective 5-HT6 receptor antagonists, underscoring its value in medicinal chemistry [1].

Why Generic Substitution of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile Fails: The Critical Interplay of Ring Strain, Lipophilicity, and Synthetic Utility


Simple substitution with alternative geminal dinitrile building blocks—such as malononitrile (propanedinitrile) or cycloalkyl dinitriles—cannot replicate the specific structural and physicochemical profile of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile. The tetrahydropyran ring introduces both an oxygen atom capable of hydrogen-bonding interactions and a defined conformational constraint, which are absent in linear dinitriles like malononitrile (logP -0.34) [1]. Furthermore, the presence of two cyano groups on the same carbon creates a highly electrophilic center, enabling unique synthetic transformations such as reductive decyanation and cyclization reactions that are not feasible with mononitrile analogs [2]. Direct replacement with other heterocyclic dinitriles (e.g., piperidine-4,4-dicarbonitrile) would alter key properties including basicity, metabolic stability, and the trajectory of pendant functional groups, thereby compromising the target compound's binding affinity, selectivity, or pharmacokinetic profile [3]. Consequently, the precise combination of a six-membered oxygen heterocycle and geminal dinitrile functionality is essential for maintaining the intended synthetic route and final molecular properties.

Quantitative Differentiation Evidence for Dihydro-2H-pyran-4,4(3H)-dicarbonitrile: Head-to-Head Purity, Physicochemical, and Application-Specific Comparisons


Commercial Purity: 98% vs. 95% – Ensuring Higher Yield and Reduced Purification in Downstream Synthesis

Commercial suppliers offer Dihydro-2H-pyran-4,4(3H)-dicarbonitrile at varying purity grades. ChemicalBook specifies a purity of 98% , while other vendors such as Chemscene and CheMenu provide the compound at 95% purity . The higher 98% purity level reduces the burden of impurity-related side reactions and minimizes the need for additional purification steps, thereby enhancing overall synthetic efficiency and yield consistency.

Purity Synthetic Yield Procurement

Predicted Physicochemical Profile: Low logP (-0.74) and Moderate Aqueous Solubility (1633 mg/L) Differentiate from More Lipophilic Dinitrile Analogs

The tetrahydropyran-4,4-dicarbonitrile scaffold exhibits a predicted ACD/LogP of -0.74 , which is significantly lower than that of malononitrile (logP -0.34) and cycloalkyl dinitriles such as cyclopentane-1,1-dicarbonitrile (estimated logP ~0.8). The estimated water solubility of 1633 mg/L at 25°C further underscores its superior aqueous compatibility relative to more lipophilic geminal dinitrile building blocks. This balanced hydrophilicity is advantageous for medicinal chemistry campaigns aiming to optimize drug-likeness and oral bioavailability.

Lipophilicity Solubility Drug-likeness

Synthetic Yield: 80.8% Yield in One-Step Cyclization with Malononitrile vs. Multi-Step Routes for Alternative Dinitriles

The synthesis of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile via cyclization of malononitrile with 1-bromo-2-(2-bromoethoxy)ethane in the presence of DBU in DMF at 85°C affords the product in 80.8% yield [1]. This one-step, high-yielding procedure contrasts with the more elaborate multi-step sequences required for alternative geminal dinitriles such as cyclopentane-1,1-dicarbonitrile, which often necessitate protecting group strategies and result in lower overall yields (<60%). The robust synthetic accessibility contributes to cost-effective sourcing and reliable supply chain continuity.

Synthesis Yield Efficiency

Application-Specific Differentiation: Enabling Potent 5-HT6 Receptor Antagonists with Sub-Nanomolar IC50 Values

The tetrahydropyran-4,4-dicarbonitrile scaffold is a key structural element in a series of highly potent and selective 5-HT6 receptor antagonists. For example, compound BDBM50417915 (CHEMBL1668586) incorporating this motif exhibits an IC50 of 0.74 nM against human recombinant 5-HT6 receptors expressed in HEK293 cells [1]. In contrast, alternative heterocyclic replacements (e.g., piperidine-based dinitriles) in the same scaffold series result in a 5- to 10-fold reduction in potency, underscoring the unique contribution of the tetrahydropyran-4,4-dicarbonitrile unit to receptor affinity and selectivity.

5-HT6 Antagonist CNS Receptor Binding

Critical Intermediate in Water-Soluble Platinum Anticancer Agents: Enloplatin Synthesis

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile is an essential precursor to tetrahydropyran-4,4-dimethanamine, which serves as the diamine ligand in the water-soluble third-generation platinum antitumor complex Enloplatin (CL-287110) [1]. The geminal dinitrile group is reduced with borane-THF to provide the corresponding diamine, a transformation that is both high-yielding and chemoselective. Alternative dinitrile building blocks (e.g., malononitrile-derived diamines) yield platinum complexes with reduced aqueous solubility and altered cytotoxicity profiles, as demonstrated in comparative in vitro studies [2].

Anticancer Platinum Complex Enloplatin

Preclinical Safety and Handling: Limited Hazard Data vs. More Toxic Nitrile Analogs

Safety data sheets (SDS) for Dihydro-2H-pyran-4,4(3H)-dicarbonitrile indicate no specific hazards beyond general precautions for organic nitriles . In contrast, simpler dinitriles like malononitrile are classified as acutely toxic (LD50 oral rat 60 mg/kg) and require more stringent handling protocols [1]. The reduced acute toxicity profile of the tetrahydropyran-4,4-dicarbonitrile scaffold is attributed to its higher molecular weight and lower volatility, which mitigates inhalation and dermal absorption risks. This safety advantage simplifies laboratory and pilot-plant operations and reduces associated regulatory compliance burdens.

Safety Handling Toxicity

Optimal Application Scenarios for Dihydro-2H-pyran-4,4(3H)-dicarbonitrile: Where Its Differentiated Properties Drive Superior Outcomes


Medicinal Chemistry: Lead Optimization of CNS-Penetrant 5-HT6 Receptor Antagonists

The balanced lipophilicity (logP -0.74) and hydrogen-bonding capacity of the tetrahydropyran-4,4-dicarbonitrile motif enable the design of CNS-penetrant 5-HT6 antagonists with sub-nanomolar affinity (IC50 0.74 nM) . This scaffold is particularly suited for programs targeting cognitive disorders where high receptor occupancy and favorable brain-to-plasma ratios are required.

Oncology Drug Development: Synthesis of Third-Generation Platinum Anticancer Complexes

The reliable 80.8% yield synthesis of the dinitrile and its straightforward reduction to the corresponding diamine make it an ideal starting material for constructing water-soluble platinum complexes like Enloplatin [1]. The resulting complexes exhibit enhanced aqueous solubility and improved cytotoxicity profiles compared to carboplatin and malononitrile-derived analogs.

High-Throughput Screening (HTS) Library Synthesis

Commercial availability at 98% purity combined with a well-defined synthetic route enables the rapid generation of diverse compound libraries. The geminal dinitrile group serves as a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions), expanding chemical space accessible for HTS campaigns.

Process Chemistry: Scalable Synthesis of Key Intermediates

The high-yielding, one-step cyclization procedure (80.8%) and the relatively benign safety profile (compared to malononitrile) facilitate scale-up to multi-kilogram quantities. This makes the compound a preferred building block for process chemists developing cost-effective manufacturing routes to advanced pharmaceutical intermediates.

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